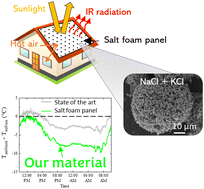All-day passive radiative cooling using common salts†
Materials Horizons Pub Date: 2023-09-28 DOI: 10.1039/D3MH01139A
Abstract
Radiative cooling materials underperform compared to their theoretical potential due to parasitic heating from contact with ambient air. Solutions to this problem can be expensive or complex to fabricate. Here, a potentially inexpensive, simply fabricated material that improves cooling performance by reducing parasitic heating was created using naturally abundant salts. NaCl and KCl are not typically considered for radiative cooling because of their high hygroscopicity and low mechanical strength; however, these compounds are highly infrared-transparent and can be fabricated into aerogel-like foam structures to provide thermally insulating properties. The salt foams, described herein, scattered (reflected) visible light, transmitted infrared radiation, and provided thermal insulation. They were packaged into mechanical supporting panels to avoid physical disruption and the nanostructure was stabilized to moisture by adding an anti-caking agent. The panels were able to keep an underlying surface below ambient temperature for a full 24 hour cycle and reduced parasitic heating rate by more than half (compared to an uncovered surface). The panels were able to cool a variety of underlying surfaces, even highly absorbing surfaces that are normally well above ambient temperature during the day. This work demonstrates an affordable, easily produced, electricity-free cooling technology with potential to be manufactured for large-scale practical applications.


Recommended Literature
- [1] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [2] Determination of halofuginone hydrobromide in medicated animal feeds
- [3] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [4] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [5] Front cover
- [6] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [7] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [8] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [9] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [10] Front cover

Journal Name:Materials Horizons
Research Products
-
CAS no.: 151055-86-6









